1'-O-Acetylpaxilline
Description
1'-O-Acetylpaxilline is a tremorgenic indole diterpenoid (IDT) first isolated from Emericella striata (syn. Aspergillus striatus) in 1989 . Structurally, it is an acetylated derivative of paxilline, a mycotoxin produced by fungi such as Penicillium paxilli and Acremonium lolii. The acetylation occurs at the 1'-O position of the paxilline core, a modification mediated by tailoring enzymes encoded in fungal biosynthetic gene clusters (BGCs) like EST2 in A. striatus . This compound shares the core indole diterpene skeleton, characterized by a fused pentacyclic ring system, but its bioactivity and physicochemical properties differ due to the acetyl group .
Properties
CAS No. |
121998-08-1 |
|---|---|
Molecular Formula |
C29H35NO5 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[(1S,2R,5S,7R,11S,14S)-11-hydroxy-1,2-dimethyl-8-oxo-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-7-yl]propan-2-yl acetate |
InChI |
InChI=1S/C29H35NO5/c1-16(31)35-26(2,3)25-22(32)15-20-23(34-25)11-12-27(4)28(5)17(10-13-29(20,27)33)14-19-18-8-6-7-9-21(18)30-24(19)28/h6-9,15,17,23,25,30,33H,10-14H2,1-5H3/t17-,23-,25-,27+,28+,29+/m0/s1 |
InChI Key |
OHPVFSRTGKOAHP-FPCGACKZSA-N |
SMILES |
CC(=O)OC(C)(C)C1C(=O)C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)O)C |
Isomeric SMILES |
CC(=O)OC(C)(C)[C@@H]1C(=O)C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=CC=CC=C6N5)C)O)C |
Canonical SMILES |
CC(=O)OC(C)(C)C1C(=O)C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)O)C |
Other CAS No. |
121998-08-1 |
Synonyms |
1'-O-acetylpaxilline |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1'-O-Acetylpaxilline and Related IDTs
Key Observations :
- Acetylation Position : Unlike 1'-O-acetylpaxilline, 20-prenylated-27-O-acetyl paxilline undergoes acetylation at the 27-O position, demonstrating fungal species-specific tailoring .
- Functional Groups : Shearinines feature oxidative modifications (e.g., epoxidation) absent in 1'-O-acetylpaxilline, correlating with their antiinsectan activity .
- Biosynthetic Intermediates : Secopaxilline A lacks the intact A-ring of paxilline, suggesting divergent cyclization pathways during biosynthesis .
Fungal Sources and Ecological Roles
- 1'-O-Acetylpaxilline : Primarily isolated from Emericella spp., indicating niche-specific biosynthesis .
- Paspaline Derivatives : Found in Claviceps paspali, these compounds serve as precursors for more complex IDTs like aflatrem .
- Environmental Adaptation : The presence of acetylated or prenylated IDTs in different fungi (e.g., Penicillium vs. Aspergillus) suggests evolutionary adaptations to ecological stressors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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